![molecular formula C21H26N2OS B5664602 2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)
2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecanes involves divergent synthesis strategies, including efficient Michael addition of lithium enolates to tetrasubstituted olefin acceptors and asymmetric synthesis methods using chiral auxiliary agents (Hanbiao Yang et al., 2008). Another approach involves double Michael addition reactions for constructing nitrogen-containing spiro heterocycles, highlighting the versatility of synthetic routes for these compounds (K. Aggarwal et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecanes, including the specific molecule , is defined by its spirocyclic core, which significantly influences its chemical and physical properties. The stereochemistry and the substituent pattern around the spiro center are crucial for its reactivity and interaction with biological targets. Advanced techniques such as X-ray crystallography have been utilized to elucidate the precise structure and confirm the configurations of similar compounds (M. Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecanes undergo various chemical reactions, leveraging their multiple functional groups and the spirocyclic framework. For instance, functionalized derivatives have been synthesized through one-pot multi-component reactions (MCRs), demonstrating the reactivity of these compounds towards creating structurally diverse molecules with potential biological activities (Jia Li et al., 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecanes like 2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one depend on their molecular structure. Characteristics such as melting points, boiling points, and solubility in various solvents are influenced by the molecular symmetry, polarity, and the presence of functional groups. Studies on related compounds have provided insights into the solvatochromic behavior and photophysical properties, which are essential for applications in material science and photophysics (K. Aggarwal & J. Khurana, 2015).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecanes, including reactivity, stability, and interactions with other molecules, are critical for their utility in chemical synthesis and potential pharmaceutical applications. Their ability to form complexes with metals, as well as their reactions with electrophiles and nucleophiles, demonstrate the versatility of these compounds in synthetic organic chemistry and medicinal chemistry research (Jens Cordes et al., 2013).
properties
IUPAC Name |
2-methyl-4-phenyl-9-(thiophen-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-22-16-21(14-19(20(22)24)17-6-3-2-4-7-17)9-11-23(12-10-21)15-18-8-5-13-25-18/h2-8,13,19H,9-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHFQJYLKAPUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CC3=CC=CS3)CC(C1=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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